molecular formula C9H12O4 B13992084 Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 67498-38-8

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13992084
CAS No.: 67498-38-8
M. Wt: 184.19 g/mol
InChI Key: UPSCNRAMJCKATF-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (molecular formula: C₉H₁₃NO₄, molecular weight: 199.2 g/mol) is a dihydrofuran derivative characterized by a partially saturated furan ring with two methyl groups at position 5, a ketone group at position 2, and an ethyl ester moiety at position 3 .

Properties

CAS No.

67498-38-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-4-12-7(10)6-5-9(2,3)13-8(6)11/h5H,4H2,1-3H3

InChI Key

UPSCNRAMJCKATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(OC1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from zinc and 1-aryl-2-bromo-2-phenylethanones . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include zinc enolates, bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with zinc enolates can yield ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Amino group at position 4 C₉H₁₃NO₄ 199.2 Potential precursor for bioactive molecules
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Bromomethyl group at position 4 C₁₀H₁₃BrO₄ 277.11 Reactive intermediate for alkylation reactions
Ethyl 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Additional methyl group at position 4 C₁₀H₁₄O₄ 198.2 Increased steric hindrance; synthetic utility
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Methyl ester (vs. ethyl) at position 3 C₈H₁₁NO₄ 185.18 Altered lipophilicity and metabolic stability
Compound CW-33 (Ethyl 2-(3',5'-dimethylanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate) Anilino group at position 2; oxo at position 4 C₁₆H₁₈N₂O₄ 302.3 Antiviral activity against Japanese encephalitis virus

Functional Group Impact on Reactivity and Bioactivity

  • Amino Substituents: The introduction of an amino group at position 4 (e.g., ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) enhances nucleophilicity, enabling further derivatization via acylation or alkylation .
  • Bromomethyl Group : The bromomethyl analogue (ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) serves as a versatile alkylating agent, with applications in cross-coupling reactions .
  • Antiviral Activity: Compound CW-33 demonstrates significant antiviral efficacy, attributed to its 3',5'-dimethylanilino substituent, which likely modulates intracellular calcium signaling pathways in viral replication .

Physicochemical Properties

  • Molecular Weight and Solubility : Bromomethyl-substituted derivatives exhibit higher molecular weights (e.g., 277.11 g/mol) and reduced aqueous solubility compared to the parent compound .

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